4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-
Overview
Description
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the class of azepines. This compound features a seven-membered ring fused with a thiophene ring and an alcohol functional group.
Mechanism of Action
Target of Action
It is known that similar compounds, such as hetero-annulated azepines, have been found to exhibit a wide range of pharmacological properties . These include acting as inhibitors of protein tyrosine phosphatase 1B (PTP1B), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoAreductase), checkpoint kinase 2 (Chk2), Pan-Pim kinase, apurine/apyrimidine endonuclease 1 (APE1), 11-β-hydroxysteroid dehydrogenase type 1, tyrosine kinase, protein kinase associated with the 7th cycle of cell division (kinases CDC7), mitogen-activated protein kinases (MEK), cholinesterases .
Mode of Action
Related compounds have been found to act as noncompetitive agonists of farnesoid x receptor (fxr), 5-hydroxytryptamine 2 (5-нт2), arginine vasopressin, 5-ht2a/5-ht2c, and oxytocin receptors .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involving protein tyrosine phosphatase 1b (ptp1b), 3-hydroxy-3-methylglutaryl-coenzyme a reductase (hmg-coareductase), checkpoint kinase 2 (chk2), pan-pim kinase, apurine/apyrimidine endonuclease 1 (ape1), 11-β-hydroxysteroid dehydrogenase type 1, tyrosine kinase, protein kinase associated with the 7th cycle of cell division (kinases cdc7), mitogen-activated protein kinases (mek), cholinesterases .
Result of Action
Related compounds have been found to exhibit a wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the reaction of cyclic enamino esters with aryl isothiocyanates, followed by intramolecular condensation to form the desired azepine structure . Another approach involves the ring expansion of carboannulated thiophene ketoxime using reducing agents such as lithium aluminum hydride and aluminum chloride in cyclopentylmethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The alcohol functional group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted thiophene and azepine derivatives.
Scientific Research Applications
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Comparison with Similar Compounds
Similar Compounds
- 4H-Thieno[3,2-b]azepine-5,8-dione
- 4H-Thieno[2,3-d]azepin-4-one
- 4H-Thieno[2,3-d]azepin-4-amine
Uniqueness
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- is unique due to the presence of the alcohol functional group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound offers a different set of interactions with biological targets and can be used to develop novel therapeutic agents .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-7-5-9-3-1-8-6(7)2-4-11-8/h2,4,7,9-10H,1,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPZHHCKZWIJJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=C1SC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469790 | |
Record name | 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102997-00-2 | |
Record name | 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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